(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Overview
Description
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol. It is known to exist as a yellow solid and has a density of approximately 1.5 g/cm³. This compound is notable for its structural features, including a cyclopropane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylacetic acid derivatives with difluorocarbene sources under controlled conditions. The reaction is often carried out in the presence of a strong base and a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
Scientific Research Applications
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and difluoro groups can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-: A closely related compound with similar structural features.
2,2-Difluorocyclopropanecarboxylic acid: Another compound with a difluorocyclopropane ring but lacking the phenyl group.
Uniqueness
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the difluoro groups, which confer distinct chemical properties. These features make it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJSILEHUGFMC-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462267 | |
Record name | Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646995-45-1, 74457-55-9 | |
Record name | Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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